![molecular formula C12H15F3N4 B2457668 2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1708370-58-4](/img/structure/B2457668.png)
2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, also known as CP-690,550, is a small molecule drug that has shown potential in treating autoimmune diseases. The compound was discovered by Pfizer and is currently undergoing clinical trials for the treatment of various autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Aplicaciones Científicas De Investigación
Metabolic Studies
- Metabolism and Pharmacokinetics: 2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has been studied for its metabolism, excretion, and pharmacokinetics. For instance, in a study focusing on a dipeptidyl peptidase IV inhibitor (PF-00734200) which includes a similar pyrimidine structure, the major metabolic pathways involved hydroxylation at the pyrimidine ring, N-dealkylation, and amide hydrolysis. These metabolic pathways are crucial for understanding the drug's pharmacokinetic profile in different species (Sharma et al., 2012).
Synthesis and Antitumor Activity
- Synthesis and Cytotoxic Activities: Novel diaryl ureas containing a 4-[(2-amino-6-trifluoromethyl)pyrimidine-4-yl]piperazine-1-yl group have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines. Some of these compounds demonstrated significant inhibitory activities, highlighting their potential as anti-cancer agents (Zhao et al., 2013).
Pharmaceutical Research
- Synthesis and Pharmacological Properties: A series of 4-piperazinopyrimidines have been synthesized and found to exhibit various pharmacological properties, including antiemetic, tranquilizing, and analgesic effects. These compounds, which include a piperazinopyrimidine structure, were selected for clinical investigations due to their powerful antiemetic activity (Mattioda et al., 1975).
Drug-DNA Interactions
- DNA Interactions: Unfused aromatic systems containing terminal piperazino substituents, similar to 2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, have been investigated for their interactions with DNA. Studies have shown that such compounds can bind to DNA either through intercalation or groove-binding, influencing their potential use in cancer therapy (Wilson et al., 1990).
Heterocyclic Chemistry
- Synthesis of Heterocyclic Compounds: Research has been conducted on synthesizing various heterocyclic compounds using pyrimidine derivatives. These studies contribute to the development of novel chemical structures with potential applications in pharmaceuticals and material science (Ho & Suen, 2013).
Propiedades
IUPAC Name |
2-cyclopropyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4/c13-12(14,15)9-7-10(19-5-3-16-4-6-19)18-11(17-9)8-1-2-8/h7-8,16H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLSWDRANHRTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCNCC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.